6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of reactions starting from simple aromatic compounds. This often involves Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the naphthalene core with an appropriate amine.
Substitution with Aniline: The final step involves the substitution of the carboxamide group with an aniline derivative, specifically 3-(cyclopentyloxy)phenyl.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE involves its interaction with specific molecular targets. One known target is the urokinase-type plasminogen activator, which plays a role in various physiological processes. The compound’s effects are mediated through its binding to this target, leading to modulation of its activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxanilides: These compounds share a similar core structure but differ in the substituents attached to the naphthalene and aniline moieties.
Phenoxy Compounds: Compounds with a phenoxy group attached to an aromatic ring.
Phenol Ethers: Compounds where a phenol group is linked to an ether moiety.
Uniqueness
6-[(Z)-AMINO(IMINO)METHYL]-N-[3-(CYCLOPENTYLOXY)PHENYL]-2-NAPHTHAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the urokinase-type plasminogen activator, sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-carbamimidoyl-N-(3-cyclopentyloxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c24-22(25)17-10-8-16-13-18(11-9-15(16)12-17)23(27)26-19-4-3-7-21(14-19)28-20-5-1-2-6-20/h3-4,7-14,20H,1-2,5-6H2,(H3,24,25)(H,26,27) |
InChI Key |
FWTQOPWAMQXIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Origin of Product |
United States |
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